molecular formula C10H12Cl2O3S B14194333 4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride CAS No. 854306-62-0

4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride

Cat. No.: B14194333
CAS No.: 854306-62-0
M. Wt: 283.17 g/mol
InChI Key: DVEKBYDQYUBOKG-UHFFFAOYSA-N
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Description

4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. This compound is characterized by the presence of a benzene ring substituted with a 4-chlorobutoxy group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Phosphorus Pentachloride Method

      Reactants: Sodium benzenesulfonate and phosphorus pentachloride.

      Conditions: The mixture is heated in an oil bath at 170–180°C for fifteen hours. The reaction is monitored and stirred periodically to ensure completion.

      Procedure: After heating, the mixture is cooled, and water with ice is added.

  • Phosphorus Oxychloride Method

  • Chlorosulfonic Acid Method

Chemical Reactions Analysis

Types of Reactions

  • Electrophilic Aromatic Substitution

      Reactions: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.

      Reagents and Conditions: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3). .

      Products: The major products depend on the electrophile used. .

  • Nucleophilic Substitution

Scientific Research Applications

4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile:

Comparison with Similar Compounds

4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride can be compared with other similar compounds:

    4-(Benzyloxy)benzene-1-sulfonyl chloride: This compound has a benzyloxy group instead of a chlorobutoxy group.

    4-Chlorobutane-1-sulfonyl chloride: This compound lacks the benzene ring and has a simpler structure.

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a chlorobutoxy group.

Properties

CAS No.

854306-62-0

Molecular Formula

C10H12Cl2O3S

Molecular Weight

283.17 g/mol

IUPAC Name

4-(4-chlorobutoxy)benzenesulfonyl chloride

InChI

InChI=1S/C10H12Cl2O3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2

InChI Key

DVEKBYDQYUBOKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCl)S(=O)(=O)Cl

Origin of Product

United States

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